molecular formula C18H16O5 B4938604 [(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid

[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid

Cat. No.: B4938604
M. Wt: 312.3 g/mol
InChI Key: IMTTUWSDPIVPFH-UHFFFAOYSA-N
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Description

[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid, also known as FPOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPOAA is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon that is commonly found in coal tar and crude oil. The synthesis of FPOAA is a complex process that requires specialized equipment and expertise.

Mechanism of Action

The mechanism of action of [(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, such as reducing inflammation, pain, and oxidative stress. In animal studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to reduce the levels of ROS and lipid peroxidation products, which are markers of oxidative stress. In addition, this compound has been shown to improve the antioxidant status of cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. This compound has been shown to be effective in animal models of inflammation and pain, and it has a favorable safety profile. Another advantage of using this compound is its versatility as a building block for the synthesis of more complex molecules. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on [(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid. One direction is to further investigate the mechanism of action of this compound, particularly its effects on COX-2 inhibition and ROS production. Another direction is to explore the potential applications of this compound in the development of new drugs for the treatment of pain and inflammation. This could involve the synthesis of new derivatives of this compound with improved pharmacological properties. Another direction is to study the potential applications of this compound in material science, particularly in the development of new materials with unique properties. Finally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of [(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid involves several steps, including the preparation of 9-oxofluorene, the reaction of 9-oxofluorene with propyl bromide, and the reaction of the resulting product with potassium hydroxide and chloroacetic acid. The final product is then purified using various techniques, such as column chromatography and recrystallization. This synthesis method has been optimized over the years to improve the yield and purity of this compound.

Scientific Research Applications

[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.

Properties

IUPAC Name

2-(9-oxo-7-propoxyfluoren-2-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-7-22-11-3-5-13-14-6-4-12(23-10-17(19)20)9-16(14)18(21)15(13)8-11/h3-6,8-9H,2,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTTUWSDPIVPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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